(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process:
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Formation of the Chalcone Backbone: : The initial step involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the chalcone backbone with the 3,4-dimethoxyphenyl group.
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Introduction of the Piperidin-1-yl Group: : The next step involves the nucleophilic substitution of the chalcone with 4-(1H-1,2,3-triazol-1-yl)piperidine. This reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol and may require heating to facilitate the reaction.
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperidine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted aromatic compounds or piperidine derivatives.
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
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Medicine: : The compound is explored for its potential therapeutic applications, such as the development of new drugs for treating infections, inflammation, and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug discovery.
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Industry: : The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also investigated for its potential use in agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
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Pathways Involved: : The compound can affect various cellular pathways, such as the apoptotic pathway, leading to programmed cell death in cancer cells. It may also modulate signaling pathways involved in immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one: Unique due to the presence of the 1H-1,2,3-triazol-1-yl group and the piperidin-1-yl group.
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)butan-1-yl]prop-2-en-1-one: Similar structure but with a butan-1-yl group instead of a piperidin-1-yl group.
(2E)-3-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,3-triazol-1-yl)hexan-1-yl]prop-2-en-1-one: Similar structure but with a hexan-1-yl group instead of a piperidin-1-yl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the 1H-1,2,3-triazol-1-yl group and the piperidin-1-yl group enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-5-3-14(13-17(16)25-2)4-6-18(23)21-10-7-15(8-11-21)22-12-9-19-20-22/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCKGGQEFMVPDQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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